molecular formula C5H10ClN5 B2538532 1-(1H-1,2,3,4-Tetrazol-5-yl)cyclobutan-1-amine hydrochloride CAS No. 2089254-98-6

1-(1H-1,2,3,4-Tetrazol-5-yl)cyclobutan-1-amine hydrochloride

Cat. No. B2538532
CAS RN: 2089254-98-6
M. Wt: 175.62
InChI Key: VLFSJEAZKYABGC-UHFFFAOYSA-N
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Description

“1-(1H-1,2,3,4-Tetrazol-5-yl)cyclobutan-1-amine hydrochloride” is a chemical compound with the CAS Number: 2126178-03-6 . It is also known as 1-(1H-tetrazol-5-yl)cyclobutan-1-amine dihydrochloride . The compound is stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of 1-substituted 1H-1,2,3,4-tetrazole compounds, such as our compound of interest, can be achieved from amines, triethyl orthoformate, and sodium azide through a reaction catalyzed by Yb (OTf) 3 . The reaction of sodium azide with nitriles can also yield 1H-tetrazoles . Other methods include the treatment of organic nitriles with NaN3 in the presence of iodine or silica-supported sodium hydrogen sulfate .


Molecular Structure Analysis

The molecular structure of “1-(1H-1,2,3,4-Tetrazol-5-yl)cyclobutan-1-amine hydrochloride” can be represented by the Inchi Code: 1S/C5H9N5.2ClH/c6-5(2-1-3-5)4-7-9-10-8-4;;/h1-3,6H2,(H,7,8,9,10);2*1H .


Chemical Reactions Analysis

The chemical reactions involving 1H-tetrazoles are quite broad. A variety of aromatic nitriles, activated and unactivated alkyl nitriles, substituted vinyl nitriles, thiocyanates, and cyanamides are all viable substrates . The reaction conditions are mild, and the reaction times are short, yielding good results for a wide range of substrates .


Physical And Chemical Properties Analysis

The compound is a powder with a molecular weight of 212.08 . It is stored at room temperature .

Scientific Research Applications

Organic Synthesis and Chemical Properties

This compound serves as a precursor in the synthesis of high-nitrogen-containing materials, which are of significant interest due to their energetic properties. The research into azine energetic compounds, including tetrazines and their derivatives, highlights the potential of these substances in improving the burning rate and reducing the characteristic signal in propellants. Additionally, their application in mixed explosives can reduce sensitivity and enhance detonation performance, indicating broad prospects in the field of energetic materials (C. Yongjin & Ba Shuhong, 2019).

Environmental Applications

In environmental science, derivatives of tetrazolyl cyclobutane are explored for their utility in removing toxic contaminants. For instance, adsorption and photocatalytic degradation processes utilize the chemical interactions between contaminants and sorbents, where compounds like 1-(1H-1,2,3,4-Tetrazol-5-yl)cyclobutan-1-amine hydrochloride could potentially play a role due to their functional moieties that facilitate strong chemical interactions (G. Prasannamedha & P. S. Kumar, 2020).

Material Science

The study of cyclic imines, including tetrazolyl derivatives, in Ugi and Ugi-type reactions for synthesizing N-heterocyclic motifs connected to peptide backbones suggests their importance in the development of pharmaceuticals and natural product synthesis. These reactions offer a robust route to bioactive compounds, showcasing the versatility of tetrazolyl cyclobutane derivatives in constructing complex molecular architectures with potential bioactivity (M. Nazeri et al., 2020).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-(2H-tetrazol-5-yl)cyclobutan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N5.ClH/c6-5(2-1-3-5)4-7-9-10-8-4;/h1-3,6H2,(H,7,8,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLFSJEAZKYABGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=NNN=N2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1H-1,2,3,4-Tetrazol-5-yl)cyclobutan-1-amine hydrochloride

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